molecular formula C11H16N2O B11906310 N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine

N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine

Katalognummer: B11906310
Molekulargewicht: 192.26 g/mol
InChI-Schlüssel: XEYBYAJTSIERMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine is an organic compound with the molecular formula C11H18N2O It is a heterocyclic amine that contains both a pyridine ring and a tetrahydropyran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine can be synthesized through a reductive amination reaction. The starting materials for this synthesis are tetrahydro-4H-pyran-4-one and methylamine. The reaction involves the reduction of the imine intermediate formed between these two compounds. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, and at a temperature range of 0-25°C .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reactants, temperature, and pressure. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and crystallization are employed to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides and amines are employed in substitution reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, while the tetrahydropyran ring can form hydrogen bonds with polar residues. These interactions modulate the activity of the target proteins and influence various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Aminotetrahydropyran: A related compound with a similar tetrahydropyran ring but lacks the pyridine ring.

    2-Methyltetrahydropyran: Another similar compound with a methyl group on the tetrahydropyran ring instead of the pyridine ring.

Uniqueness

N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine is unique due to the presence of both the pyridine and tetrahydropyran rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a valuable compound in medicinal chemistry and organic synthesis .

Eigenschaften

Molekularformel

C11H16N2O

Molekulargewicht

192.26 g/mol

IUPAC-Name

N-methyl-N-(oxan-4-yl)pyridin-2-amine

InChI

InChI=1S/C11H16N2O/c1-13(10-5-8-14-9-6-10)11-4-2-3-7-12-11/h2-4,7,10H,5-6,8-9H2,1H3

InChI-Schlüssel

XEYBYAJTSIERMY-UHFFFAOYSA-N

Kanonische SMILES

CN(C1CCOCC1)C2=CC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.